
3,4-Dimethoxypyrrolidine
概要
説明
3,4-Dimethoxypyrrolidine is a heterocyclic organic compound featuring a five-membered pyrrolidine ring substituted with two methoxy groups at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxypyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods may include continuous flow processes and the use of robust catalysts to facilitate the cyclization reactions.
化学反応の分析
Types of Reactions: 3,4-Dimethoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the methoxy positions.
科学的研究の応用
3,4-Dimethoxypyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism by which 3,4-Dimethoxypyrrolidine exerts its effects is related to its interaction with molecular targets, such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity . Molecular docking studies have shown that such interactions can modulate biological activity by affecting the binding mode to enantioselective proteins .
類似化合物との比較
Pyrrolidine: The parent compound, lacking the methoxy groups.
3,4-Dihydroxypyrrolidine: Similar structure but with hydroxyl groups instead of methoxy groups.
N-Methylpyrrolidine: A methyl group at the nitrogen atom.
Uniqueness: 3,4-Dimethoxypyrrolidine is unique due to the presence of methoxy groups, which can significantly alter its chemical and biological properties compared to its analogs. These modifications can enhance its solubility, reactivity, and potential as a pharmacophore .
特性
IUPAC Name |
3,4-dimethoxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-5-3-7-4-6(5)9-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROOPTGQTSCWCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563983 | |
| Record name | 3,4-Dimethoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55619-48-2 | |
| Record name | 3,4-Dimethoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do chiral ligands like 3,4-dimethoxypyrrolidine derivatives influence the polymerization of diphenyl-2-pyridylmethyl methacrylate?
A1: In the study, this compound derivatives, particularly (S,S)-(+)-3,4-dimethoxy-N-(2-(dimethylamino)ethyl)pyrrolidine (DDEP), were employed as chiral ligands in conjunction with organolithium complexes for the anionic polymerization of diphenyl-2-pyridylmethyl methacrylate (D2PyMA) []. These chiral ligands, when complexed with the initiator, influence the stereochemistry of the propagating anionic species during polymerization. This influence can lead to a preferential formation of one helical sense over the other in the resulting poly(diphenyl-2-pyridylmethyl methacrylate) (PD2PyMA), resulting in polymers exhibiting optical activity []. The effectiveness of chiral induction varies depending on the specific structure of the this compound derivative, the organolithium reagent, and the polymerization conditions.
Q2: What challenges were encountered in achieving high optical purity in PD2PyMA using this compound-based initiators?
A2: While DDEP-based initiators showed promise in producing PD2PyMA with high optical rotation, the study revealed that the polymerization process is sensitive to various factors []. Polymerization conditions like monomer and initiator concentrations, reaction temperature, and the presence of polar additives significantly impacted the optical rotation of the resulting polymer []. This sensitivity suggests that achieving consistent and high optical purity in PD2PyMA using this compound-based initiators necessitates strict control over reaction parameters. Additionally, the research indicated that the obtained PD2PyMA often consisted of a mixture of (+)- and (-)- polymers, highlighting the complex nature of the stereochemical control during the polymerization process [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


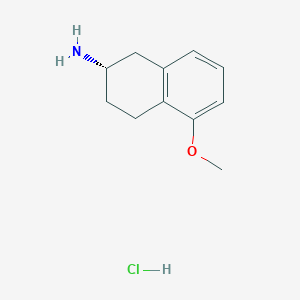


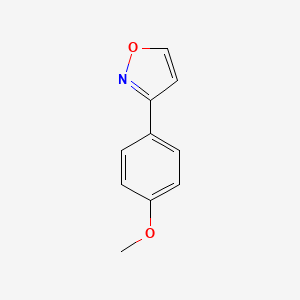


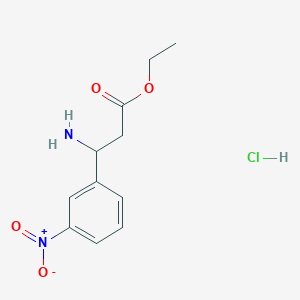
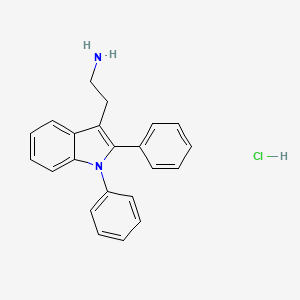
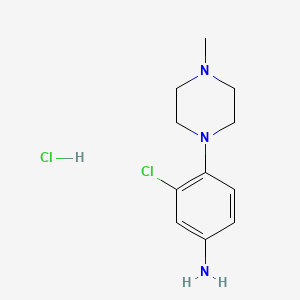
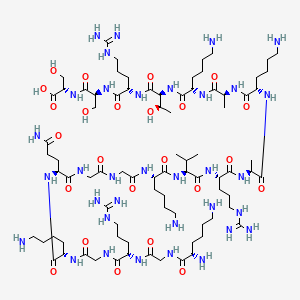
![Benzonitrile, 4-[(5-iodopentyl)oxy]-](/img/structure/B1357166.png)
![methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1357167.png)
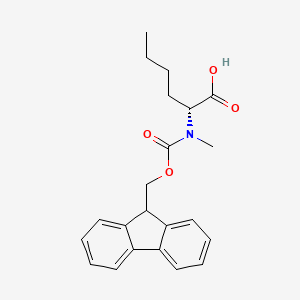
![3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate](/img/structure/B1357174.png)
